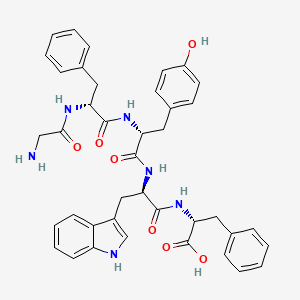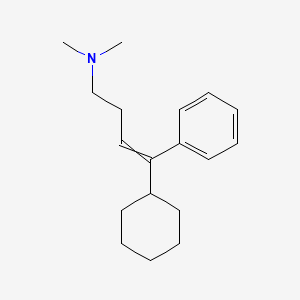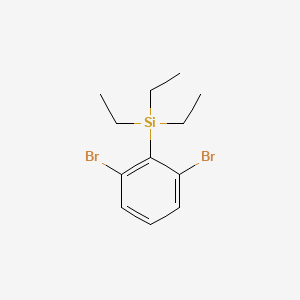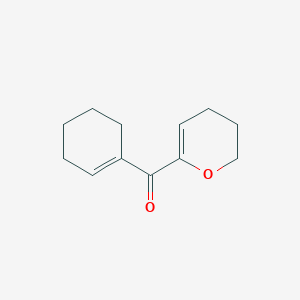
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- is a compound with the chemical formula C₅H₉NO₂Se. It belongs to a group of stereoisomers and is characterized by the presence of selenium in its structure
Méthodes De Préparation
The synthesis of 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be achieved through several synthetic routes. One common method involves the reaction of selenium dioxide with appropriate organic substrates under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide, selenium dioxide, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield seleninic acids or other selenium-containing compounds.
Applications De Recherche Scientifique
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- has several scientific research applications. In chemistry, it is used as a reagent and catalyst for organic synthesis, particularly in oxidation reactions . In biology and medicine, it has potential applications due to its unique chemical properties and interactions with biological molecules. The compound may also find use in industrial processes where selenium-containing compounds are required.
Mécanisme D'action
The mechanism by which 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- exerts its effects involves its ability to participate in redox reactions. Selenium, being a key component of the compound, plays a crucial role in these reactions. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Molecular targets and pathways involved include various enzymes and proteins that interact with selenium-containing compounds .
Comparaison Avec Des Composés Similaires
4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- can be compared with other similar compounds such as 2-methylthiazolidine-4-carboxylic acid and other selenazolidine derivatives . These compounds share structural similarities but differ in their chemical properties and reactivity. The presence of selenium in 4-Selenazolidinecarboxylic acid, 2-methyl-, (4S)- makes it unique and imparts distinct chemical behavior compared to its sulfur-containing analogs.
Propriétés
Numéro CAS |
577777-89-0 |
|---|---|
Formule moléculaire |
C5H9NO2Se |
Poids moléculaire |
194.10 g/mol |
Nom IUPAC |
(4S)-2-methyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2Se/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3?,4-/m1/s1 |
Clé InChI |
KCVNTQONCDLQMZ-SRBOSORUSA-N |
SMILES isomérique |
CC1N[C@H](C[Se]1)C(=O)O |
SMILES canonique |
CC1NC(C[Se]1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12588053.png)
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)

![2-[3-(4-Phenylpiperazin-1-yl)propyl]-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B12588078.png)


![4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine](/img/structure/B12588102.png)

![3'-O-Acetyl-5-[3-(tert-butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B12588113.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)

![3H-Naphtho[2,1-b]pyran, 3,3'-(1,4-phenylene)bis[3-phenyl-](/img/structure/B12588130.png)
![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
